molecular formula C10H9ClN2O B3328960 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole CAS No. 53919-74-7

5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B3328960
CAS No.: 53919-74-7
M. Wt: 208.64 g/mol
InChI Key: MHULESLKHQPIIX-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a phenyl group and a 2-chloroethyl group

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethyl hydrazine with benzoyl chloride to form the intermediate hydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic substitution: Formation of substituted oxadiazoles.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloroethyl)-2’-deoxyuridine: Another compound with a chloroethyl group, known for its antiviral properties.

    Bis(2-chloroethyl) sulfide:

    Carmustine: A chemotherapeutic agent that also contains a chloroethyl group and is used to treat certain types of cancer.

Uniqueness

5-(2-Chloroethyl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

5-(2-chloroethyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHULESLKHQPIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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